1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a butene backbone, flanked by two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene typically involves the reaction of 4-chlorobut-1-ene with benzene derivatives under specific conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product. The process often involves multiple steps, including halogenation, coupling reactions, and purification stages to achieve high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact pathways and targets can vary depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Bis(4-hydroxyphenyl)-2-phenyl-1-butene
- 4,4’-(2-Phenylbut-1-ene-1,1-diyl)diphenol
- Triphenylethylene bisphenol
Uniqueness: 1,1’-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene stands out due to its specific structural features, such as the presence of a chlorophenyl group and the butene backbone. These characteristics confer unique chemical properties and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
649556-19-4 |
---|---|
Molekularformel |
C22H19Cl |
Molekulargewicht |
318.8 g/mol |
IUPAC-Name |
1-chloro-4-(1,4-diphenylbut-1-enyl)benzene |
InChI |
InChI=1S/C22H19Cl/c23-21-16-14-20(15-17-21)22(19-11-5-2-6-12-19)13-7-10-18-8-3-1-4-9-18/h1-6,8-9,11-17H,7,10H2 |
InChI-Schlüssel |
YFLAYDLJWHJNAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.